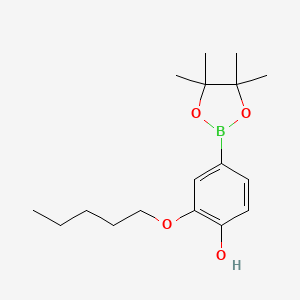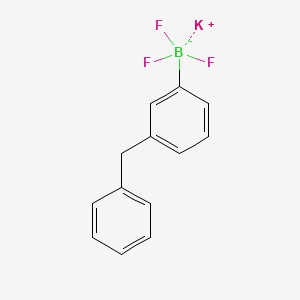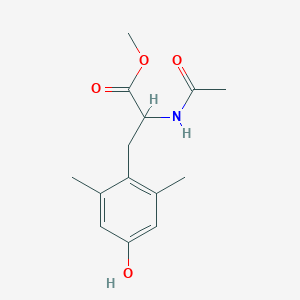
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is an organic compound with the molecular formula C14H19NO4 It is characterized by the presence of an acetamido group, a hydroxy group, and a dimethylphenyl group attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-2,6-dimethylbenzaldehyde and methyl acetoacetate.
Formation of Intermediate: The initial step involves the condensation of 4-hydroxy-2,6-dimethylbenzaldehyde with methyl acetoacetate under basic conditions to form an intermediate compound.
Acetylation: The intermediate is then subjected to acetylation using acetic anhydride to introduce the acetamido group.
Final Product Formation: The final step involves the esterification of the intermediate with methanol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-oxo-2,6-dimethylphenyl derivatives.
Reduction: Formation of 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
相似化合物的比较
Similar Compounds
Methyl 2-acetamido-3-(4-hydroxyphenyl)propanoate: Lacks the dimethyl groups on the phenyl ring.
Methyl 2-acetamido-3-(4-methoxy-2,6-dimethylphenyl)propanoate: Contains a methoxy group instead of a hydroxy group.
Uniqueness
Methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is unique due to the presence of both hydroxy and dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity.
属性
IUPAC Name |
methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-8-5-11(17)6-9(2)12(8)7-13(14(18)19-4)15-10(3)16/h5-6,13,17H,7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKRXMYAOHPMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
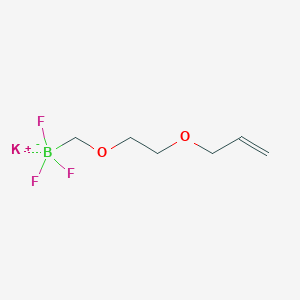
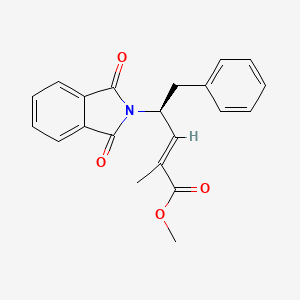
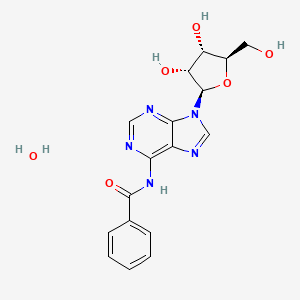
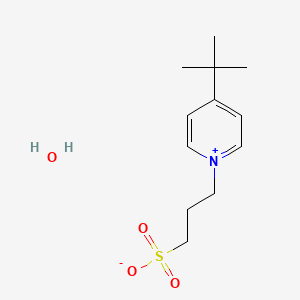
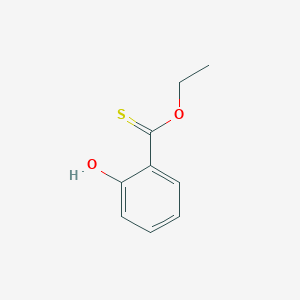
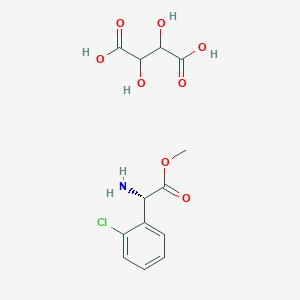
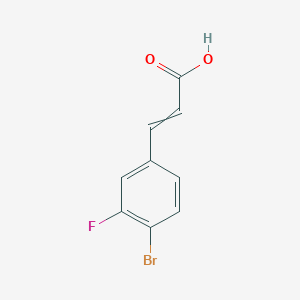
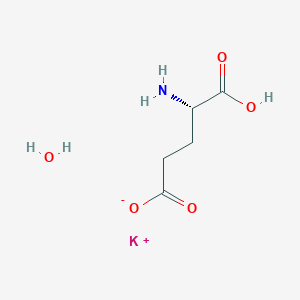
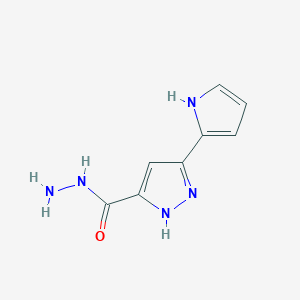
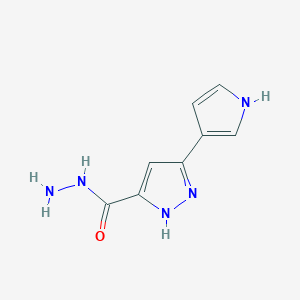
![2-{[(1S,2S)-2-{4-[(2-fluorophenyl)methoxy]phenyl}cyclopentyl]amino}acetamide](/img/structure/B8003932.png)
![Methyl 3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidopropanoate](/img/structure/B8003937.png)
